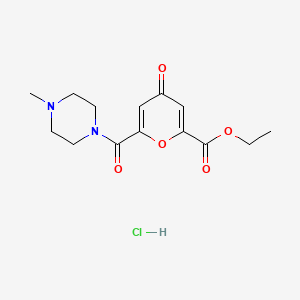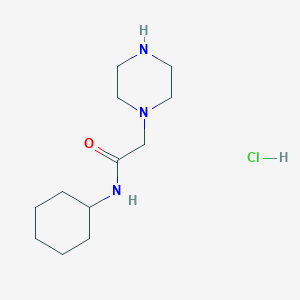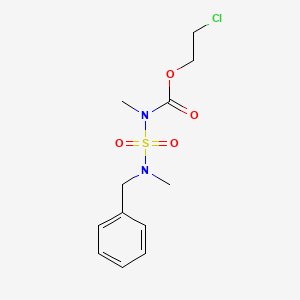
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a sulfonamide group, and a chloroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of methyl(phenylmethyl)amine with chlorosulfonyl isocyanate to form the intermediate methyl((methyl(phenylmethyl)amino)sulfonyl)carbamate. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various ester derivatives.
Scientific Research Applications
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The chloroethyl ester group can undergo hydrolysis to release active intermediates that can interact with enzymes and proteins. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate compound with different reactivity and applications.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different ester or amine groups.
Chloroethyl esters: Compounds with similar chloroethyl ester groups but different carbamate or sulfonamide groups.
Uniqueness
Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
116943-72-7 |
|---|---|
Molecular Formula |
C12H17ClN2O4S |
Molecular Weight |
320.79 g/mol |
IUPAC Name |
2-chloroethyl N-[benzyl(methyl)sulfamoyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17ClN2O4S/c1-14(10-11-6-4-3-5-7-11)20(17,18)15(2)12(16)19-9-8-13/h3-7H,8-10H2,1-2H3 |
InChI Key |
ZAXOZWHJGXRKKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N(C)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


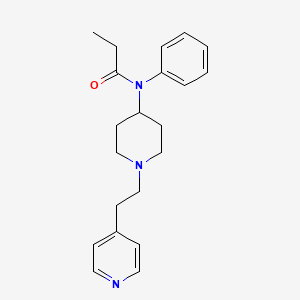
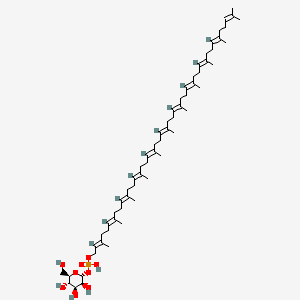
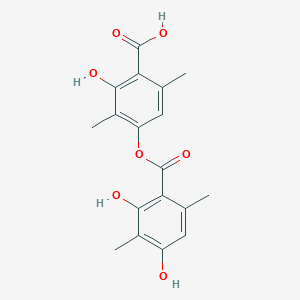


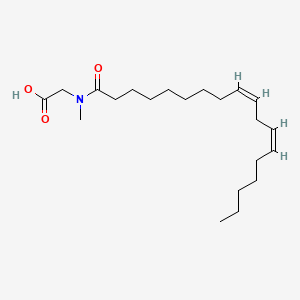
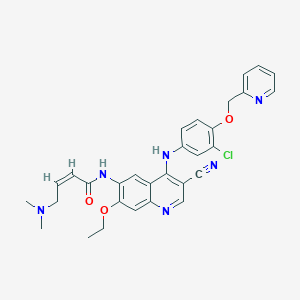
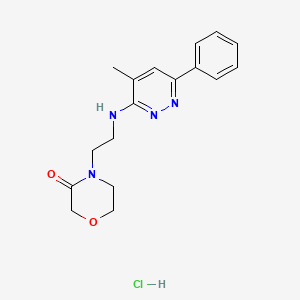
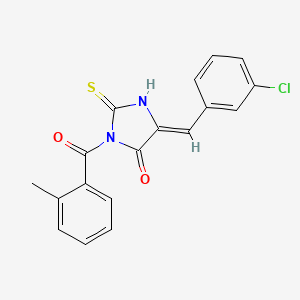
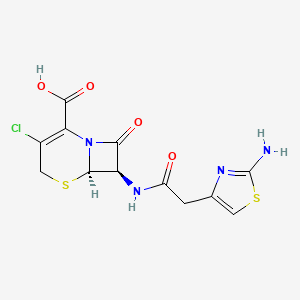
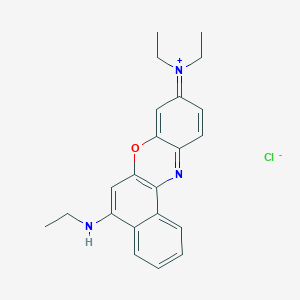
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
